(1-Methylsulfonylcyclopropyl)methanethiol
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Overview
Description
(1-Methylsulfonylcyclopropyl)methanethiol is an organosulfur compound characterized by the presence of a cyclopropyl ring substituted with a methanesulfonyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylsulfonylcyclopropyl)methanethiol typically involves the cyclopropanation of suitable precursors followed by the introduction of the methanesulfonyl and methanethiol groups. One common method involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative. This intermediate can then be treated with hydrogen sulfide or a thiolating agent to introduce the methanethiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases such as sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Thioethers.
Scientific Research Applications
(1-Methylsulfonylcyclopropyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Methylsulfonylcyclopropyl)methanethiol involves its interaction with molecular targets through its thiol and sulfonyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing functional group.
Ethanethiol: Another thiol with a slightly longer carbon chain.
Cyclopropylmethanethiol: Similar cyclopropyl structure but lacks the sulfonyl group.
Uniqueness: (1-Methylsulfonylcyclopropyl)methanethiol is unique due to the combination of a cyclopropyl ring, a methanesulfonyl group, and a methanethiol group
Biological Activity
(1-Methylsulfonylcyclopropyl)methanethiol is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C5H11O2S. The compound features a cyclopropyl ring attached to a methylsulfonyl group and a methanethiol functional group, which contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, notably:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The presence of the sulfonyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
- Cytotoxic Effects : In vitro assays have shown that the compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Scavenging of free radicals | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
(1-Methylsulfonylcyclopropyl)acetate | Cyclopropane with acetyl group | Antimicrobial |
Methylsulfonylmethane | Methylsulfonyl with methylene | Anti-inflammatory |
Cyclopropanecarboxylic acid | Cyclopropane with carboxylic acid | Antioxidant |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with this compound resulted in decreased viability of breast cancer cell lines. The study suggested that the compound could induce apoptosis through mitochondrial pathways .
- Oxidative Stress Protection : Research highlighted the antioxidant capacity of this compound, demonstrating its ability to reduce oxidative damage in cellular models exposed to reactive oxygen species .
Properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S2/c1-9(6,7)5(4-8)2-3-5/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJOCRZGPUQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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